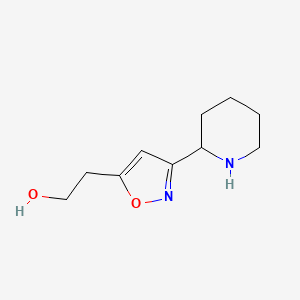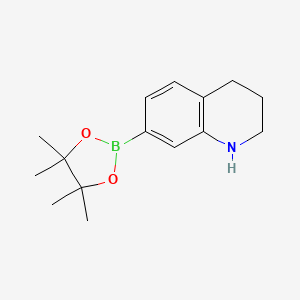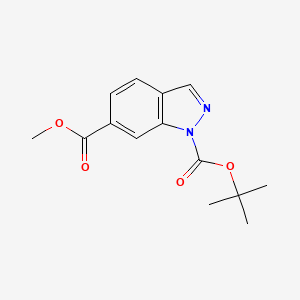
2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol
Descripción general
Descripción
2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol (PEI) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a heterocyclic compound that has been used as a starting material in the synthesis of various biologically active compounds.
Aplicaciones Científicas De Investigación
Chemical Inhibitors and Cytochrome P450 Isoforms
Research on chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes is crucial for understanding drug-drug interactions and metabolism. Chemical inhibitors are used to determine the specific CYP isoforms involved in the metabolism of various drugs, which is essential for predicting potential drug interactions. This research highlights the importance of selective chemical inhibitors in deciphering the involvement of specific CYP isoforms in drug metabolism, potentially relevant to studying compounds like "2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol" (Khojasteh et al., 2011).
Ethanol's Biological Actions through Ion Channels
Ethanol's effects on the body are mediated through multiple receptors, including ion channels. Understanding how ethanol and related compounds interact with ionotropic receptor desensitization could provide insights into their pharmacology and effects. This area of research explores the significant role of ethanol actions on apparent desensitization in acute drug action on receptor function, which could be relevant for compounds with similar biological activities (Dopico & Lovinger, 2009).
Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders
The study of dopamine D2 receptor ligands for treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease highlights the therapeutic potential of compounds affecting dopamine receptors. This research emphasizes the importance of specific pharmacophores for high affinity to D2 receptors, which might be applicable to the design and study of compounds like "2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol" for similar applications (Jůza et al., 2022).
Isoxazoline Derivatives as Anticancer Agents
Isoxazolines, including structures that may be similar to "2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol", have been identified in natural sources and synthesized for their anticancer properties. Research in this field focuses on the isolation, synthesis, and application of isoxazoline derivatives as potential anticancer agents, highlighting the importance of structural-activity relationships and stereochemistry (Kaur et al., 2014).
Propiedades
IUPAC Name |
2-(3-piperidin-2-yl-1,2-oxazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-6-4-8-7-10(12-14-8)9-3-1-2-5-11-9/h7,9,11,13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQSJCLEFMNLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NOC(=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1444432.png)
![tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B1444434.png)







